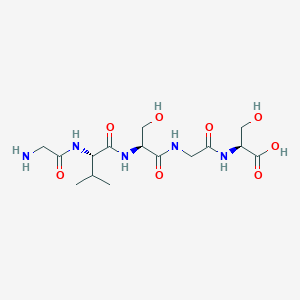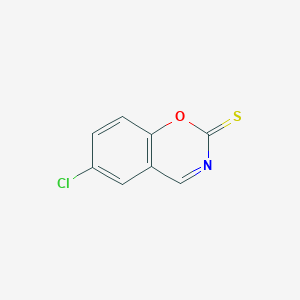![molecular formula C19H15NO3S B12583385 3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 497156-31-7](/img/structure/B12583385.png)
3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a phenoxyanilino group, and a sulfanyl group attached to a cyclohexa-2,5-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexa-2,5-dien-1-one ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxyanilino group: This step involves the reaction of the cyclohexa-2,5-dien-1-one intermediate with 4-phenoxyaniline in the presence of a suitable catalyst.
Addition of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxyanilino and sulfanyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with cellular receptors: Affecting signal transduction pathways.
Modulating gene expression: Influencing the transcription of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one
- 2,6-di-tert-butyl-4-(4-methylthio)benzylidene cyclohexa-2,5-dien-1-one
Uniqueness
3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
497156-31-7 |
|---|---|
Formule moléculaire |
C19H15NO3S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2,4-dihydroxy-N-(4-phenoxyphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H15NO3S/c21-14-8-11-17(18(22)12-14)19(24)20-13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12,21-22H,(H,20,24) |
Clé InChI |
UUCQFIMSPLYEIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)C3=C(C=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)
![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)
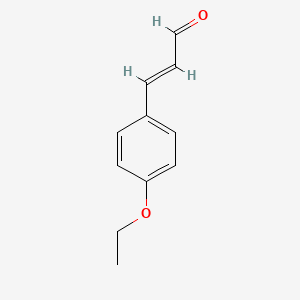
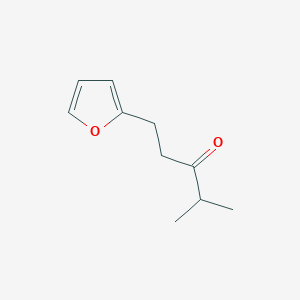
![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)
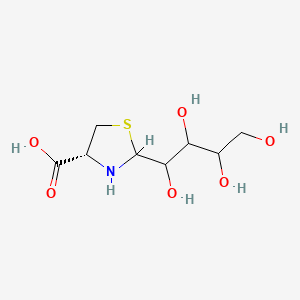

![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
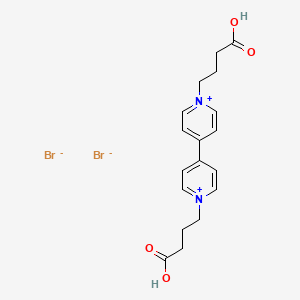
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)
